6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone typically involves the use of chromone derivatives and phenethyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources, but it generally involves organic synthesis techniques such as condensation reactions and cyclization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Scientific Research Applications
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone has several scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular processes
Medicine: Explored for its potential therapeutic effects, particularly in reducing inflammation.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of nitric oxide, a key mediator in inflammatory processes . This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .
Comparison with Similar Compounds
6,7-Dimethoxy-2-(2-Phenethyl) chromone: Found in incense wood and used as a metabolic marker.
8-Chloro-2-(2-Phenethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Isolated from agarwood and has similar structural properties.
Uniqueness: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is unique due to its specific hydroxylation pattern and its potent anti-inflammatory effects . This makes it a valuable compound for research into inflammation and related biological processes .
Properties
Molecular Formula |
C17H18O5 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |
InChI Key |
SGSQMLYRQFFCSY-JYJNAYRXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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